1,6-Naphthyridine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1,6-naphthyridine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2.ClH/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;/h1-5H,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTJKUXEXJUULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C=CN=CC2=C1C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Strategic Importance of the 1,6-Naphthyridine Scaffold
An In-Depth Technical Guide to 1,6-Naphthyridine-4-carboxylic acid HCl for Advanced Research
The 1,6-naphthyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry and materials science.[1][2] As a key structural motif in numerous natural products and synthetic pharmaceutical agents, its derivatives have demonstrated a broad spectrum of biological activities.[3][4] These activities include potent anticancer, antimicrobial, and enzyme-inhibitory properties, establishing the 1,6-naphthyridine core as a versatile template for drug design.[1][5] This guide focuses on a specific, highly functionalized derivative, 1,6-naphthyridine-4-carboxylic acid hydrochloride, providing an in-depth analysis of its chemical properties, synthesis, characterization, and potential applications for researchers and drug development professionals.
PART 1: Chemical Identity and Physicochemical Properties
A comprehensive understanding of the fundamental chemical and physical properties of 1,6-naphthyridine-4-carboxylic acid HCl is paramount for its effective application in research and development.
Molecular Structure and Identifiers
The hydrochloride salt of 1,6-naphthyridine-4-carboxylic acid possesses a rigid, planar bicyclic aromatic core, which is a key determinant of its biological and photophysical properties. The carboxylic acid moiety at the 4-position provides a crucial handle for further chemical modifications and derivatization.
Table 1: Core Chemical Identifiers for 1,6-Naphthyridine-4-carboxylic acid HCl
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 1797032-00-8 | [6] |
| Molecular Formula | C₉H₇ClN₂O₂ | [6] |
| Molecular Weight | 210.62 g/mol | [6] |
| Canonical SMILES | C1=CN=C2C=CN=CC2=C1C(=O)O | [7] |
| InChIKey | CKQXIFCAJCCLIX-UHFFFAOYSA-N | [7] |
Physicochemical Data
The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for designing appropriate experimental conditions.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Details |
| XlogP | 0.6 | A measure of lipophilicity.[7] |
| Monoisotopic Mass | 174.04292 Da (free base) | [7] |
| Collision Cross Section (CCS) | [M+H]⁺: 133.0 Ų | Predicted values for different adducts.[7] |
PART 2: Synthesis and Spectroscopic Characterization
The synthesis of the 1,6-naphthyridine scaffold can be approached through various strategies, often involving acid-mediated intramolecular cyclization reactions.[1][8]
Synthetic Strategy: A Generalized Approach
A common and effective method for constructing the benzo[3][7]naphthyridine scaffold involves an acid-mediated intramolecular Friedel-Crafts reaction.[1][8] This strategy typically utilizes precursors with a one-carbon synthon, such as a carboxylic acid or cyano group, to facilitate the ring closure.[1] The following diagram illustrates a generalized workflow for the synthesis of the core scaffold, which can be adapted for 1,6-naphthyridine-4-carboxylic acid.
Caption: Generalized synthetic workflow for 1,6-naphthyridine derivatives.
Experimental Protocol: Synthesis of 1,6-Naphthyridine-4-carboxylic acid HCl
This protocol outlines a representative synthesis based on established chemical principles for this class of compounds.
Step 1: Synthesis of the 1,6-Naphthyridine Core
-
To a solution of a suitable 4-(arylamino)nicotinonitrile precursor in a minimal amount of an appropriate solvent, add a strong acid catalyst (e.g., concentrated H₂SO₄ or CF₃SO₃H) dropwise at 0 °C.[8]
-
Allow the reaction mixture to warm to room temperature and stir for 0.5-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[8]
-
Upon completion, carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., aqueous NaOH) to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
Step 2: Hydrolysis and Salt Formation
-
Suspend the crude 1,6-naphthyridine intermediate in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 4-6 hours or until the hydrolysis of the nitrile or ester group to the carboxylic acid is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3.
-
The desired 1,6-naphthyridine-4-carboxylic acid HCl will precipitate as a solid.
-
Collect the solid by filtration, wash with a small amount of cold water, and then with ethanol to remove any remaining impurities.
-
Dry the final product under vacuum.
Spectroscopic Characterization
The structural integrity and purity of the synthesized 1,6-naphthyridine-4-carboxylic acid HCl must be confirmed through rigorous spectroscopic analysis.
Table 3: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the region of 7-9 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm). |
| ¹³C NMR | Signals corresponding to the aromatic carbons of the naphthyridine core and a characteristic signal for the carboxylic acid carbonyl carbon (>160 ppm).[9] |
| FT-IR | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching, and C=N/C=C stretching of the aromatic rings. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (C₉H₆N₂O₂) should be observed.[7] |
PART 3: Biological Activity and Applications in Drug Discovery
The 1,6-naphthyridine scaffold is a cornerstone in the development of novel therapeutic agents due to its wide range of biological activities.[1][2]
Anticancer Potential
Derivatives of the 1,6-naphthyridine family, particularly benzo[b][3][7]naphthyridines, have shown potent cytotoxic activity against various cancer cell lines, including murine P388 leukemia and Lewis lung carcinoma.[5] Some compounds have demonstrated IC₅₀ values in the nanomolar range.[5] The mechanism of action for many of these compounds is believed to involve the inhibition of key enzymes in DNA replication and repair, such as Topoisomerase I.[1]
Broader Biological Significance
Beyond oncology, the 1,6-naphthyridine scaffold has been investigated for a multitude of other therapeutic applications. These include:
-
Enzyme Inhibition: Derivatives have shown inhibitory activity against enzymes such as MAO B, PDE5, and BTK.[1][2]
-
Antimicrobial Activity: The broader naphthyridine class of compounds has a well-established history in antibacterial drug discovery, with nalidixic acid being a notable example from the 1,8-naphthyridine isomer family.[3][10]
-
Optical Properties: Fused polycyclic 1,6-naphthyridines have demonstrated interesting fluorescence properties, suggesting their potential use as organic luminescence materials or biological probes.[1][2]
The following diagram illustrates the potential of 1,6-naphthyridine derivatives as inhibitors in a generic enzyme-driven signaling pathway, a common mechanism in drug action.
Caption: Inhibition of a signaling pathway by a 1,6-naphthyridine derivative.
Conclusion and Future Directions
1,6-Naphthyridine-4-carboxylic acid HCl represents a highly valuable and versatile building block for chemical and biological research. Its strategic functionalization allows for the exploration of vast chemical space in the pursuit of novel therapeutics and advanced materials. Future research should focus on the synthesis and evaluation of a diverse library of derivatives to establish robust structure-activity relationships (SAR) and to further elucidate the mechanisms underlying their biological effects. The promising cytotoxic and photophysical properties of the 1,6-naphthyridine scaffold ensure its continued relevance in the fields of drug discovery and materials science.
References
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PubChem. This compound (C9H6N2O2). Available at: [Link]
-
Deady, L. W., Rogers, M. L., Zhuang, L., Baguley, B. C., & Denny, W. A. (2005). Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][3][7]naphthyridin-(5H)ones. Bioorganic & Medicinal Chemistry, 13(4), 1341-1355. Available at: [Link]
-
Li, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. Available at: [Link]
-
Woźniak, E., & Głowacka, A. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(11), 3185. Available at: [Link]
-
Royal Society of Chemistry. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available at: [Link]
-
Chemical Review and Letters. (2023). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters, 6(4), 283-291. Available at: [Link]
-
Request PDF. 1,6- and 1,7-naphthyridines. IV. Synthesis of hydroxycarboxamide derivatives. Available at: [Link]
-
RSC Publishing. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available at: [Link]
-
MDPI. Biological Activity of Naturally Derived Naphthyridines. Available at: [Link]
-
SpectraBase. 1,6-Naphthyridine-3-carboxylic acid, 6-[4-(ethoxycarbonyl)phenyl]-5,6-dihydro-2-methyl-5-oxo-, methyl ester. Available at: [Link]
-
ACS Publications. Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. Available at: [Link]
-
MDPI. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]
-
RSC Publishing. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available at: [Link]
-
American Elements. Naphthyridines. Available at: [Link]
-
MDPI. Antimicrobial Activity of Naphthyridine Derivatives. Available at: [Link]
-
PMC. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]
-
PubChem. 1,6-Naphthyridine-5-carboxylic acid. Available at: [Link]
-
American Chemical Society. 1,6-Naphthyridine. Available at: [Link]
-
RSC Advances. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. Available at: [Link]
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- 1. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]
- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cas 1797032-00-8|| where to buy 1,6-naphthyridine-4-carboxylic acid;hydrochloride [spanish.chemenu.com]
- 7. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. spectrabase.com [spectrabase.com]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Characterization of 1,6-Naphthyridine-4-carboxylic acid HCl
This technical guide provides a comprehensive overview of the physical and chemical properties of 1,6-naphthyridine-4-carboxylic acid hydrochloride (CAS No. 1797032-00-8). While a specific, experimentally determined melting point is not prominently reported in publicly available literature, this document will equip researchers, scientists, and drug development professionals with the foundational knowledge and methodologies to ascertain this critical parameter. We will delve into the structural attributes, expected physicochemical properties, and a detailed protocol for melting point determination, ensuring a thorough understanding for its application in research and development.
Chemical Identity and Structural Elucidation
This compound is a heterocyclic compound belonging to the naphthyridine class of molecules. The core structure consists of two fused pyridine rings, with a carboxylic acid substituent at the 4-position. The hydrochloride salt form is achieved by the protonation of one of the basic nitrogen atoms in the naphthyridine ring system.
Caption: Workflow for experimental melting point determination.
Conclusion
References
Methodological & Application
The Art of Functionalization: A Guide to Nucleophilic Substitution on 1,6-Naphthyridine Rings
For researchers, medicinal chemists, and professionals in drug development, the 1,6-naphthyridine scaffold represents a privileged heterocyclic motif, integral to the architecture of numerous biologically active compounds. Its unique electronic landscape, characterized by two nitrogen atoms within the bicyclic aromatic system, renders it susceptible to nucleophilic attack, providing a powerful avenue for molecular diversification. This guide offers an in-depth exploration of the reaction conditions and protocols for the nucleophilic substitution on 1,6-naphthyridine rings, moving beyond a simple recitation of steps to elucidate the underlying chemical principles that govern these transformations.
Understanding the Reactivity of the 1,6-Naphthyridine Core
The 1,6-naphthyridine ring system is inherently electron-deficient due to the electronegativity of the two nitrogen atoms. This electron deficiency activates the ring towards nucleophilic aromatic substitution (SNAr), particularly at positions that can effectively stabilize the negative charge of the intermediate Meisenheimer complex. The positions most susceptible to nucleophilic attack are typically those ortho and para to the ring nitrogens. Consequently, halo-substituted 1,6-naphthyridines serve as excellent precursors for the introduction of a wide array of functional groups.
The facility of these reactions is governed by several key factors:
-
The Nature of the Leaving Group: The reactivity of halonaphthyridines in SNAr reactions generally follows the order F > Cl > Br > I. While counterintuitive based on bond strength, the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack, which is the rate-determining step.[1][2][3] More recently, triflate (OTf) groups have been employed as exceptional leaving groups, exhibiting high reactivity.
-
The Strength of the Nucleophile: Stronger nucleophiles generally lead to faster reaction rates.
-
The Position of Substitution: The regiochemistry of the substitution is dictated by the ability of the ring nitrogens to stabilize the anionic intermediate through resonance.
-
Reaction Conditions: Solvent, temperature, and the presence of a base or catalyst play crucial roles in modulating the reaction's efficiency and selectivity.
Strategic Approaches to Functionalization
The introduction of nucleophiles onto the 1,6-naphthyridine scaffold can be broadly categorized into two main strategies: classical SNAr reactions and transition-metal-catalyzed cross-coupling reactions.
Classical Nucleophilic Aromatic Substitution (SNAr)
This approach relies on the direct displacement of a leaving group by a nucleophile, typically facilitated by heat and/or a base. It is a cost-effective and straightforward method for introducing a variety of functionalities.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Purification techniques for removing unreacted 1,6-naphthyridine intermediates
Ticket ID: #NP-16-PUR Status: Open Subject: Troubleshooting removal of unreacted 1,6-naphthyridine starting materials Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary: The "Sticky" Heterocycle Problem
Researchers frequently encounter difficulty purifying 1,6-naphthyridine derivatives due to two intrinsic properties:
-
Basicity & Polarity: The N1 and N6 nitrogens (pKa ~4.08) [1] act as Lewis bases, interacting strongly with acidic silanols on silica gel, causing severe peak tailing and co-elution.
- -Stacking: The planar bicyclic system leads to strong aggregation, often reducing solubility in non-polar solvents and complicating crystallization.
This guide provides three validated workflows to resolve these issues: Buffered Chromatography , pH-Switching Extraction , and Resin Scavenging .
Workflow Selector: Which Protocol Do You Need?
Use the following decision matrix to select the appropriate purification strategy based on your mixture's profile.
Figure 1: Decision matrix for selecting the optimal purification technique based on scale and impurity chemistry.
Method A: pH-Switching Extraction (Bulk Purification)
Best For: Removing unreacted 1,6-naphthyridine from non-basic products (e.g., amides, esters) on a gram scale.
The Science
1,6-naphthyridine is a weak base. By adjusting the aqueous pH below its pKa (approx 4.0), the nitrogen protonates, becoming water-soluble. Neutral organic impurities or non-basic products remain in the organic layer.
Protocol
-
Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
-
Acid Wash (Protonation):
-
Wash the organic layer 3x with 0.5 M HCl or 10% Citric Acid .
-
Checkpoint: The unreacted 1,6-naphthyridine (now protonated) migrates to the aqueous layer.
-
-
Validation: Check the organic layer by TLC.[1][2][3] If the naphthyridine spot is gone, dry and concentrate.
-
Recovery (Optional): To recover the naphthyridine, basify the aqueous layer to pH 10 with NaOH and extract back into DCM.
Warning: If your product is also a base (e.g., contains a pyridine or amine), this method will extract both product and impurity. Use Method B instead.
Method B: Buffered Normal Phase Chromatography
Best For: Separating naphthyridine derivatives from closely eluting byproducts when both are basic.
The Issue: Silanol Tailing
Standard silica gel is slightly acidic (pH ~5). Basic naphthyridines hydrogen bond to these silanols, resulting in broad, streaky peaks (tailing) that ruin resolution [2].
The Fix: Triethylamine (TEA) Deactivation
Adding a competitive base (TEA) blocks the silanol sites, allowing the naphthyridine to elute as a sharp band.
Step-by-Step Protocol
| Step | Action | Technical Note |
| 1 | Mobile Phase Prep | Prepare Hexane/EtOAc or DCM/MeOH mixture. Add 1% Triethylamine (TEA) or 1% NH₄OH to the polar solvent component. |
| 2 | Column Pre-treatment | Flush the silica column with 3 column volumes (CV) of the TEA-containing solvent before loading the sample. |
| 3 | Sample Loading | Dissolve sample in minimum DCM. Do not use pure acid to dissolve; ensure sample is neutral or slightly basic.[1] |
| 4 | Elution | Run the gradient. Maintain 1% TEA concentration throughout the run. |
| 5 | Post-Run | The collected fractions will contain TEA. Remove it by rotary evaporation (TEA b.p. ~89°C) or high-vacuum drying. |
Troubleshooting Tip: If TEA interferes with subsequent steps (e.g., NMR), wash the combined fractions with saturated NaHCO₃ before evaporation.
Method C: Scavenger Resins (Catch & Release)
Best For: Removing trace (<5%) unreacted 1,6-naphthyridine from a valuable final product without running a column.
The Science
Strong Cation Exchange (SCX) resins contain sulfonic acid groups. They selectively bind basic amines (the naphthyridine) while allowing neutral products to pass through [3].
Protocol: "Pass-Through" Purification
Assumption: Your product is Neutral, Impurity is Basic.
-
Resin Selection: Use Silica-supported Tosic Acid (Si-TsOH) or SCX-2 cartridges.
-
Equilibration: Rinse the cartridge with DCM or MeOH.
-
Loading: Dissolve crude mixture in DCM/MeOH (1:1) and pass through the cartridge by gravity or slight vacuum.
-
Washing: Rinse with 2-3 CV of MeOH.
-
Result: The neutral product elutes in the solvent. The basic 1,6-naphthyridine remains ionically bound to the sulfonic acid resin.
-
-
Concentration: Evaporate the solvent to obtain pure product.
Visualizing the Interaction
Figure 2: Mechanism of Strong Cation Exchange (SCX) scavenging for basic impurity removal.
Frequently Asked Questions (FAQ)
Q: Can I use Reverse Phase (C18) chromatography? A: Yes, but pH control is critical. At neutral pH, naphthyridines often tail on C18. Use a high pH buffer (e.g., 10mM Ammonium Bicarbonate, pH 10) to keep the molecule neutral, increasing retention and improving peak shape. Alternatively, use 0.1% Formic Acid (low pH) to fully protonate it, but ensure your product separates well from the solvent front [4].
Q: My naphthyridine product is not crystallizing. What solvents should I try? A: Naphthyridines are often soluble in chlorinated solvents but less so in ethers. Try a vapor diffusion method: Dissolve in a minimum amount of DCM or Methanol , place in a small vial, and set that vial inside a larger jar containing Diethyl Ether or Hexane . Cap the large jar. The anti-solvent will slowly diffuse in, promoting crystal growth.
Q: I see two spots on TLC that merge. Is this an isomer? A: It is likely the same compound in two protonation states (free base vs. HCl salt) or interacting with the silica. Add 1-2 drops of Triethylamine to your TLC developing chamber. If the spots merge into one sharp spot, it was a "streaking" artifact, not an impurity.
References
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.[4] (See entry for Pyridine derivatives and Naphthyridines).
-
University of Rochester. (n.d.). Chromatography: The Solid Phase - Triethylamine Deactivated Silica.
-
Biotage. (n.d.). ISOLUTE® SCX-2 Metal scavenger/scavenger.[5] (Technical Data Sheet describing sulfonic acid resin mechanisms).
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. (Discusses pH and column selection for nitrogen heterocycles).
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Stability of 1,6-naphthyridine-4-carboxylic acid under basic hydrolysis conditions
The following technical guide addresses the stability and hydrolysis protocols for 1,6-naphthyridine-4-carboxylic acid . This content is structured for researchers requiring high-fidelity experimental control and mechanistic understanding.
Executive Summary & Chemical Context
1,6-Naphthyridine-4-carboxylic acid is a critical bicyclic heteroaromatic scaffold used in the synthesis of antiviral and anticancer agents. Structurally, it functions as a diaza-analogue of naphthalene , possessing significant electron-deficiency due to the two nitrogen atoms at positions 1 and 6.
Stability Verdict: The molecule is highly stable under standard basic hydrolysis conditions (e.g., 1M NaOH/LiOH at reflux). Unlike
Core Protocol: Optimized Basic Hydrolysis
Use this "Gold Standard" workflow to convert ethyl/methyl 1,6-naphthyridine-4-carboxylate to the free acid without degradation.
Reagents & Conditions
-
Substrate: Ethyl 1,6-naphthyridine-4-carboxylate (1.0 equiv)
-
Base: Lithium Hydroxide (LiOH·H₂O) or Sodium Hydroxide (NaOH) (2.5 – 3.0 equiv)
-
Solvent System: THF : Water (3:1) or Ethanol : Water (2:1)
-
Temperature: 50°C – 65°C (Avoid vigorous reflux if possible to minimize side-product formation)
-
Time: 2 – 4 Hours
Step-by-Step Methodology
-
Dissolution: Dissolve the ester in THF (or Ethanol). Ensure complete solvation before adding water; the ester is lipophilic, while the intermediate salt is hydrophilic.
-
Saponification: Add the aqueous base solution dropwise. The reaction mixture may turn slightly yellow/orange due to the formation of the naphthyridine anion.
-
Monitoring: Monitor by LC-MS or TLC. Look for the disappearance of the ester peak (
) and appearance of the acid peak ( ). -
Workup (Critical Step):
-
Evaporate organic solvent (THF/EtOH) under reduced pressure.
-
Dilute the remaining aqueous residue with water.
-
Cool to 0°C in an ice bath.
-
Slowly acidify with 1N HCl to pH 3.5 – 4.0 .
-
Note: This pH range is critical. Going too acidic (pH < 1) may redissolve the product as the hydrochloride salt (protonation of N1/N6).
-
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry under vacuum.
Mechanistic Insight & Stability Analysis
To troubleshoot effectively, you must understand the electronic environment of the ring system.
Stability Diagram
The following diagram illustrates the hydrolysis pathway and the high-energy barrier required for the unwanted decarboxylation pathway.
Caption: Reaction coordinate showing the stable hydrolysis pathway vs. the high-energy decarboxylation pathway.
Why is it stable?
-
Gamma-Positioning: The carboxylic acid is at position 4, which is
(gamma) to the N1 nitrogen. Unlike -positions (which can form stabilized ylides facilitating decarboxylation), the -position requires significantly higher activation energy to lose CO₂ [1]. -
Electron Deficiency: While the ring is electron-deficient (susceptible to nucleophilic attack), the carboxylate anion formed during hydrolysis is negatively charged, repelling further attack by the hydroxide nucleophile (
) on the ring itself [2].
Troubleshooting Guide
Diagnose issues based on experimental observations.
| Observation | Probable Cause | Corrective Action |
| Low Yield / No Precipitate | "Salt Trap" Effect: The product is amphoteric. At pH < 1, it forms a soluble HCl salt. At pH > 7, it exists as a soluble carboxylate. | Adjust pH carefully to the isoelectric point (typically pH 3-4). If you over-acidified, back-titrate with dilute NaOH until precipitation occurs. |
| Dark/Black Reaction Mixture | Ring Degradation: Excessive heating (>100°C) or highly concentrated strong base (>5M) may attack the diaza-ring. | Reduce temperature to 50°C. Lower base concentration to 1M-2M. Ensure inert atmosphere ( |
| Incomplete Reaction | Solubility Issue: The starting ester is not soluble in pure water, preventing the base from attacking. | Ensure a co-solvent (THF or EtOH) is used. The reaction mixture should be homogenous at the start. |
| Product is Sticky/Gum | Partial Hydrolysis/Impurities: Presence of mono-ester intermediates or inorganic salts. | Triturate the gum with acetonitrile or cold ethanol. This often induces crystallization of the zwitterionic acid. |
Diagnostic Flowchart
Use this logic tree to resolve yield issues.
Caption: Decision tree for maximizing recovery of 1,6-naphthyridine-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q: Can I use KOH instead of LiOH? A: Yes, KOH works similarly. However, LiOH is often preferred in medicinal chemistry because the lithium cation is less coordinating and the resulting salts are sometimes easier to solubilize in the THF/Water interface during the reaction [3].
Q: Is the product light-sensitive? A: Naphthyridines can be susceptible to photo-oxidation over long periods. It is best practice to wrap the reaction vessel in foil and store the isolated solid in amber vials, although it is not critically unstable like some dihydropyridines.
Q: I see a mass of M-44 (Loss of CO2) in the LC-MS. Is it decarboxylating? A: Not necessarily in the pot. Carboxylic acids often decarboxylate inside the mass spectrometer source (in-source fragmentation) due to the high ionization temperature. If your NMR shows the carboxylic acid proton (very broad, >13 ppm) or the correct aromatic signals, the M-44 peak is likely an artifact of the analysis method, not the reaction stability [4].
Q: How do I purify the acid if precipitation fails? A: If isoelectric precipitation yields a gum, you can purify via Reverse Phase Chromatography (C18) using a water/acetonitrile gradient with 0.1% Formic Acid. Avoid TFA if possible, as it forms strong salts that are hard to remove.
References
-
BenchChem. "Synthesis of 1,5-Naphthyridine-4-carboxylic Acid Esters." Application Note. Accessed February 12, 2026. (Note: 1,5-isomer protocols are chemically analogous and validated proxies for 1,6-isomers).
-
National Institutes of Health (NIH). "1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications." PMC. Accessed February 12, 2026.
-
American Chemical Society (ACS). "1,6-Naphthyridine Molecule of the Week." ACS Publications. Accessed February 12, 2026.
-
Master Organic Chemistry. "Decarboxylation Mechanisms and Conditions." Organic Chemistry Guide. Accessed February 12, 2026.
Validation & Comparative
A Senior Application Scientist's Guide to Bioisosteric Replacement: Quinoline vs. 1,6-Naphthyridine in Modern Drug Design
Introduction: The Strategic Imperative of Bioisosterism
In the intricate chess game of drug discovery, the concept of bioisosterism is a powerful strategic maneuver. It involves the substitution of a molecular fragment with a structurally distinct but functionally similar moiety to fine-tune a lead compound's properties.[1][2][3] This is not merely a game of molecular substitution; it is a deliberate, hypothesis-driven process to enhance potency, modulate selectivity, improve pharmacokinetic profiles (ADME), and circumvent toxicity issues.[3][4] Within the vast arsenal of medicinal chemistry, the quinoline scaffold has long been revered as a "privileged structure," forming the backbone of numerous approved drugs.[5][6] However, the strategic replacement of quinoline with its bioisostere, 1,6-naphthyridine, is an increasingly utilized tactic to overcome specific challenges in drug development.
This guide provides an in-depth comparative analysis of these two heterocyclic systems. We will move beyond a simple structural comparison to dissect the nuanced physicochemical, synthetic, and pharmacological consequences of this bioisosteric switch, supported by experimental data and validated protocols. The objective is to equip researchers with the causal understanding required to judiciously employ the 1,6-naphthyridine scaffold as a strategic alternative to quinoline.
Physicochemical Properties: The Foundational Impact of an Additional Nitrogen
The introduction of a second nitrogen atom at the 6-position transforms the quinoline core into a 1,6-naphthyridine, fundamentally altering the electronic landscape of the molecule. This seemingly minor change has profound implications for its physicochemical properties, which in turn govern its behavior in biological systems.
The most significant consequence is the modulation of the molecule's basicity and hydrogen bonding capacity. The N1 nitrogen in quinoline is weakly basic. In 1,6-naphthyridine, the N6 atom introduces an additional hydrogen bond acceptor site, increasing the overall polarity and potential for specific, directed interactions with biological targets. This can be a double-edged sword: while enhanced solubility is often a benefit, increased polarity can sometimes negatively impact cell permeability.
| Property | Quinoline | 1,6-Naphthyridine | Rationale for Difference & Implication in Drug Design |
| Structure | Benzene ring fused to a pyridine ring | Two fused pyridine rings | The N6 atom in 1,6-naphthyridine acts as an additional hydrogen bond acceptor, increasing polarity and potential for specific target interactions. |
| pKa (of conjugate acid) | ~4.9 | N1: ~3.8, N6: ~3.2 | The electron-withdrawing effect of the second nitrogen atom reduces the basicity of both nitrogens in 1,6-naphthyridine compared to quinoline. This can be crucial for avoiding off-target effects at physiological pH. |
| Calculated logP (cLogP) | ~2.04 | ~0.70 | Increased nitrogen content leads to lower lipophilicity (logP), which can improve aqueous solubility but may decrease passive membrane permeability. |
| Hydrogen Bond Acceptors | 1 | 2 | The additional acceptor site offers a new handle for medicinal chemists to engage with target residues, potentially increasing potency or altering selectivity.[7] |
| Dipole Moment | ~2.1 D | Higher (variable by substitution) | The more polarized nature of the 1,6-naphthyridine core can influence crystal packing, solubility, and interactions with transporter proteins. |
Causality Insight: The decision to switch from a quinoline to a 1,6-naphthyridine is often driven by a need to introduce a new hydrogen bonding interaction point without drastically altering the overall scaffold geometry. This can be a key strategy to enhance binding affinity when X-ray crystallography reveals an opportunity for an additional hydrogen bond in the target's active site. Furthermore, the reduced basicity of the 1,6-naphthyridine can be advantageous in mitigating potential cardiotoxicity associated with hERG channel inhibition, a common liability for basic compounds.
Synthetic Strategies: Navigating the Path to 1,6-Naphthyridines
While classical methods for quinoline synthesis like the Skraup and Friedländer reactions are well-established, the construction of the 1,6-naphthyridine core requires distinct synthetic logic. A common and versatile approach involves building one pyridine ring onto a pre-existing, functionalized pyridine.
Below is a representative, field-proven protocol for the synthesis of a substituted 1,6-naphthyridin-2(1H)-one, a common intermediate in many drug discovery programs.[5][8]
Experimental Protocol: Synthesis of a 1,6-Naphthyridin-2(1H)-one Intermediate
This protocol describes a common synthetic route starting from a preformed pyridine.[8]
Workflow Diagram: Synthesis of 1,6-Naphthyridin-2(1H)-one
Caption: General workflow for the synthesis of a 1,6-naphthyridine core.
Step-by-Step Methodology:
-
Step 1: Condensation (Gould-Jacobs Reaction)
-
Rationale: This step forms the key C-C and C-N bonds to build the second ring. Sodium ethoxide acts as a base to deprotonate diethyl malonate, generating a nucleophile that attacks the amino-substituted pyridine.
-
Procedure: To a solution of sodium ethoxide (prepared by dissolving 1.1 equivalents of sodium metal in anhydrous ethanol), add 1.0 equivalent of 4-aminonicotinonitrile. Stir the mixture at room temperature for 15 minutes. Add 1.1 equivalents of diethyl malonate dropwise. Heat the reaction mixture to reflux for 6-8 hours, monitoring by TLC until the starting material is consumed.
-
Self-Validation: The reaction progress can be monitored by TLC, looking for the disappearance of the starting aminopyridine and the appearance of a new, more polar spot corresponding to the intermediate.
-
-
Step 2: Thermal Cyclization
-
Rationale: High temperature is required to drive the intramolecular cyclization and subsequent aromatization to form the pyridone ring of the naphthyridine core. Dowtherm A is a high-boiling point solvent ideal for such transformations.
-
Procedure: Remove the ethanol from the previous step under reduced pressure. To the resulting crude solid, add Dowtherm A. Heat the mixture to 250 °C for 1-2 hours. The product will often precipitate from the hot solution.
-
Self-Validation: The formation of a precipitate upon heating is a strong indicator of successful cyclization. After cooling, the solid can be filtered and washed to give the crude product.
-
-
Step 3: Purification
-
Rationale: Purification is essential to remove any unreacted starting materials and byproducts from the high-temperature reaction.
-
Procedure: Cool the reaction mixture to room temperature and filter the precipitated solid. Wash the solid sequentially with hexanes and then diethyl ether to remove residual Dowtherm A. The resulting solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure 1,6-naphthyridine product. The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Comparative Biological Activity & Target Engagement: A Case Study in Kinase Inhibition
The true test of a bioisosteric replacement lies in its impact on biological activity. The 1,6-naphthyridine scaffold has proven particularly effective in the realm of kinase inhibitors, where precise hydrogen bonding interactions with the hinge region of the ATP binding site are paramount for potency.
A compelling example is the development of inhibitors for Cyclin-Dependent Kinase 8 (CDK8), an important oncology target.[7] In a scaffold-hopping approach, researchers replaced a 3,4,5-trisubstituted pyridine core with a 2,8-disubstituted-1,6-naphthyridine.[7]
Binding Mode Comparison: Pyridine vs. 1,6-Naphthyridine in CDK8
Caption: Comparative binding interactions in the CDK8 hinge region.
This strategic switch was highly successful. The N6 nitrogen of the 1,6-naphthyridine scaffold formed a critical hydrogen bond with the backbone NH of the hinge residue Ala100, mimicking the interaction of the original pyridine nitrogen.[7] However, the N1 nitrogen provided an additional point for interaction with solvent or other parts of the protein, while the overall shape of the molecule was maintained, ensuring a good fit within the ATP binding pocket.
| Compound Scaffold | Target | IC₅₀ (nM) | Rationale for Activity |
| 3,4,5-Trisubstituted Pyridine | CDK8 | 12 | The pyridine nitrogen forms a key hydrogen bond with the kinase hinge region. |
| 2,8-Disubstituted-1,6-Naphthyridine | CDK8 | 9 | The N6-nitrogen perfectly mimics the hinge-binding interaction of the pyridine. The rigid, planar scaffold maintains the optimal orientation of substituents for potent inhibition.[7] |
Causality Insight: In this case, the bioisosteric replacement was not just about swapping one atom for another; it was a "scaffold hop" designed to retain the key pharmacophoric interaction (the hinge-binding hydrogen bond) while exploring new chemical space and potentially improving properties like metabolic stability. The similar potency demonstrates that the 1,6-naphthyridine is an excellent geometric and electronic mimic of the pyridine core in this specific binding context.
Impact on ADME Properties: Navigating the Metabolic Maze
A primary driver for employing bioisosteric replacement is to address liabilities in a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][3] Quinolines are often susceptible to metabolism by cytochrome P450 (CYP) enzymes, leading to rapid clearance. The 1,6-naphthyridine ring, due to its different electronic properties, can alter the metabolic fate of a molecule.
Specifically, nitrogen-containing heterocycles like 1,6-naphthyridine can be substrates for aldehyde oxidase (AO), another major drug-metabolizing enzyme.[7] This can be either an advantage or a disadvantage. If a quinoline analog is rapidly metabolized by CYPs, switching to a 1,6-naphthyridine might divert metabolism to AO, potentially slowing clearance. Conversely, if a compound is an AO substrate, this can lead to rapid metabolism in species with high AO activity (like humans), a fact that must be considered during preclinical development.
Generalized Metabolic Pathways
Sources
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 4. Autonomous Bioisosteric Replacement for Multi-Property Optimization in Drug Design [arxiv.org]
- 5. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 7. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]
Safety Operating Guide
Personal protective equipment for handling 1,6-Naphthyridine-4-carboxylic acid hydrochloride
Topic: CAS: 1797032-00-8 (HCl salt) / 1,6-Naphthyridine-4-carboxylic acid (Parent)[1][2]
Executive Safety Assessment
The Core Hazard: 1,6-Naphthyridine-4-carboxylic acid hydrochloride is an acidic organic salt . While specific toxicological data (LD50) for this exact isomer is often sparse in public registries, its pharmacophore (the naphthyridine ring) is structurally related to potent gyrase inhibitors (e.g., nalidixic acid). Therefore, you must treat it as a bioactive irritant with the added physical hazard of being hygroscopic and corrosive to mucous membranes due to the hydrochloride moiety.
Immediate Risks:
-
Inhalation: Fine dusts are highly irritating to the upper respiratory tract (H335).
-
Ocular: The combination of acidity and organic solids can cause severe eye damage (H318/H319).
-
Stability: As a hydrochloride salt, it attracts atmospheric moisture, leading to hydrolysis and "clumping," which increases handling risks (spattering during digging/weighing).
PPE Selection Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on the energy of the task (potential for aerosolization).
| Body Zone | Task: Static Handling (Closed vials, storage, microscopy) | Task: Active Manipulation (Weighing, solubilizing, sonicating) | Technical Rationale |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95/P100 (if outside hood) | The HCl salt forms fine, acidic dust. If weighing outside a hood is unavoidable, a respirator is mandatory to prevent mucosal hydrolysis. |
| Ocular | Safety Glasses (ANSI Z87.1) | Chemical Splash Goggles | Standard glasses allow dust entry from the side. Goggles seal the orbital area against acidic dust migration. |
| Dermal (Hand) | Nitrile (4 mil / 0.10mm) | Double Nitrile or Nitrile (8 mil) | Acidic salts can degrade thin latex. Double gloving provides a breakthrough indicator and allows rapid removal of the outer layer if contaminated. |
| Dermal (Body) | Lab Coat (Polyester/Cotton) | Lab Coat + Tyvek Sleeves | Protects wrists (the "gap" between glove and coat) during reaching motions inside the hood. |
Operational Protocols: The "Defensive Handling" System
Protocol A: Precision Weighing (The High-Risk Step)
Context: This is where exposure risk is highest due to dust generation and static electricity.
-
Environmental Prep:
-
Place an ionizing bar or anti-static gun near the balance. Organic salts are prone to static charge, causing powder to "jump" or disperse unexpectedly.
-
Line the balance area with a dark-colored spill mat (provides contrast against the white powder).
-
-
Transfer Technique:
-
Do not use a metal spatula directly if the metal is reactive; use a PTFE-coated spatula or porcelain scoop.
-
Why? Metal contact with acidic salts in humid environments can introduce trace iron contamination.
-
-
The "Taring" Rule:
-
Never tare the receiving vessel inside the stock container. Remove the vessel, tare, return to hood, fill, then re-weigh. This prevents cross-contamination of the balance electronics.
-
Protocol B: Solubilization (Exotherm Management)
Context: Dissolving HCl salts often releases heat.
-
Solvent Choice: DMSO or Methanol are common solvents.
-
Addition Order: Always add the solid to the solvent , not solvent to solid.
-
Neutralization Warning:
-
If adjusting pH to release the free acid, add base (e.g., NaOH) dropwise while chilling on ice. The deprotonation of the hydrochloride is exothermic.
-
Logic Visualization: PPE Decision Tree
Use this logic flow to determine the necessary protection level before beginning work.
Caption: Decision logic for selecting PPE based on physical state and quantity. Note that solid handling triggers higher eye protection requirements due to dust acidity.
Emergency Response & Spill Management
Spill Response Workflow
Caption: Step-by-step spill response. Note the critical step of covering powder with a wet towel to prevent aerosolization before cleaning.
First Aid Specifics
-
Eye Contact: Flush for 15 minutes minimum .[1][5][6][7] The HCl salt can cause rapid pH changes in the eye. Do not stop flushing even if pain subsides.
-
Skin Contact: Wash with soap and water.[1][2][6] If redness persists, treat as a chemical burn (due to the HCl component).
Waste Disposal & Deactivation
Do not pour down the drain. Even if neutralized, naphthyridine derivatives may have biological activity (antibacterial/genotoxic potential) that violates environmental discharge permits.
-
Primary Stream: Segregate into "Solid Organic Waste" or "Liquid Organic Waste" (if in solution).
-
Compatibility:
-
Keep Separate From: Strong oxidizers (e.g., Nitric acid, Peroxides) and Strong Bases.
-
Reason: Mixing an HCl salt with a strong base in a closed waste container can generate heat and pressure.
-
-
Labeling:
-
Must read: "1,6-Naphthyridine-4-carboxylic acid HCl - Irritant/Corrosive."
-
References
-
PubChem. (n.d.). This compound (Compound Summary).[8][9][10][11] National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]
-
American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. peptide.com [peptide.com]
- 3. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 4. nipissingu.ca [nipissingu.ca]
- 5. aksci.com [aksci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. siskiyous-keenan.newlook.safeschoolssds.com [siskiyous-keenan.newlook.safeschoolssds.com]
- 8. americanelements.com [americanelements.com]
- 9. This compound CAS#: 1797032-00-8 [m.chemicalbook.com]
- 10. 1797032-00-8|this compound|BLD Pharm [bldpharm.com]
- 11. PubChemLite - this compound (C9H6N2O2) [pubchemlite.lcsb.uni.lu]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
